9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenones It is characterized by a fused furan and chromenone ring system with butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation and subsequent cyclization to form the furochromenone structure . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Another furochromenone with a phenyl substituent instead of butyl and methyl groups.
4,9-Dimethyl-7H-furo[2,3-f]chromen-7-one: A similar compound with methyl substituents but lacking the butyl group.
Uniqueness
9-butyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group can influence its solubility, reactivity, and interaction with biological targets compared to other furochromenones .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
9-butyl-3,4-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-4-5-6-12-8-14(18)20-13-7-10(2)15-11(3)9-19-17(15)16(12)13/h7-9H,4-6H2,1-3H3 |
InChI Key |
YBEWTAVSLNBTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C |
Origin of Product |
United States |
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